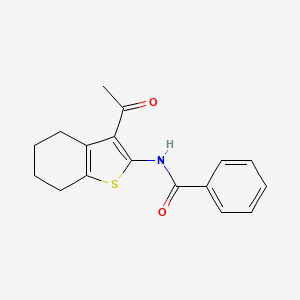
N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide group attached to a tetrahydrobenzothiophene ring, which is further substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the following steps:
Formation of the Tetrahydrobenzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrobenzothiophene ring. This can be achieved through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Acetylation: The tetrahydrobenzothiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the reaction of the acetylated tetrahydrobenzothiophene with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts may be employed to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
Uniqueness
N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group and benzamide moiety contribute to its potential as a versatile intermediate in synthetic chemistry and its promising pharmacological profile.
Properties
Molecular Formula |
C17H17NO2S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO2S/c1-11(19)15-13-9-5-6-10-14(13)21-17(15)18-16(20)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,20) |
InChI Key |
MSAAABOWXJLFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















